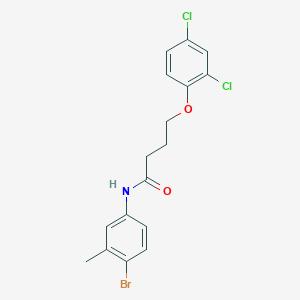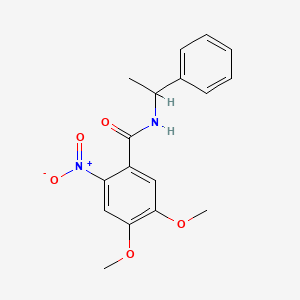
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as Bromoxynil, is a widely used herbicide in agriculture. It belongs to the family of nitrile herbicides and is known for its broad-spectrum weed control. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
Bromoxynil acts by inhibiting photosynthesis in plants. It binds to the electron transport chain in chloroplasts and disrupts the production of ATP, leading to the death of the plant. The compound is highly effective against broadleaf weeds and has a low toxicity to mammals.
Biochemical and Physiological Effects:
Bromoxynil has been shown to have a range of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and protein synthesis. The compound can also alter the levels of plant hormones, leading to changes in growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromoxynil is a widely used herbicide in laboratory experiments due to its broad-spectrum weed control and low toxicity to mammals. However, the compound can have variable effects on different plant species, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for research on Bromoxynil. One area of interest is the development of new formulations of the compound that are more effective and have lower environmental impacts. Another area of research is the investigation of the effects of Bromoxynil on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, there is a need for research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control.
Métodos De Síntesis
The synthesis of Bromoxynil involves the reaction of 2,4-dichlorophenol with 4-bromo-3-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with butyronitrile. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
Bromoxynil has been widely used in scientific research for its herbicidal properties. It has been used to study the effects of herbicides on soil microbial communities, plant growth, and crop yields. The compound has also been used to investigate the mechanisms of herbicide resistance in weeds.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-11-9-13(5-6-14(11)18)21-17(22)3-2-8-23-16-7-4-12(19)10-15(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSCTWZNRLOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)


![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)
![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)

![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)